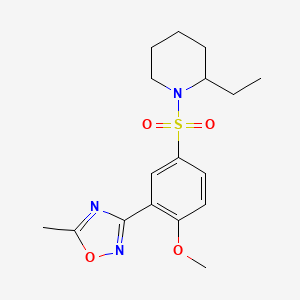
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isonicotinamide, commonly known as CMI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMI belongs to the class of isonicotinamide derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of CMI is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and Akt/mTOR pathways. In addition, CMI has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
CMI has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In addition, CMI has been shown to possess neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMI in lab experiments is its broad range of biological activities, which makes it a potential candidate for various therapeutic applications. In addition, CMI is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using CMI in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for CMI research, including the development of novel analogs with improved bioavailability and efficacy, the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, CMI is a synthetic compound that possesses a wide range of biological activities and has been extensively studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMI have been discussed in this paper. Further research is needed to fully understand the potential of CMI as a therapeutic agent.
Synthesis Methods
The synthesis of CMI involves the reaction of 2-hydroxy-7-methylquinoline with isonicotinoyl chloride in the presence of a base, followed by the addition of cyclohexylamine. The resulting product is then purified by recrystallization to obtain pure CMI.
Scientific Research Applications
CMI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, CMI has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer progression. In inflammation research, CMI has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells. In neurodegenerative disorder research, CMI has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-8-18-14-19(22(27)25-21(18)13-16)15-26(20-5-3-2-4-6-20)23(28)17-9-11-24-12-10-17/h7-14,20H,2-6,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVWLFSBAFBZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

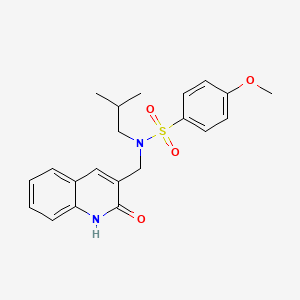

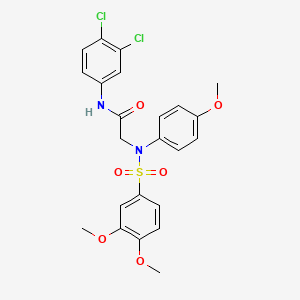
![2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7699721.png)
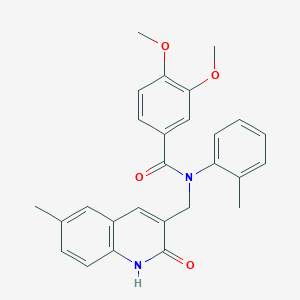
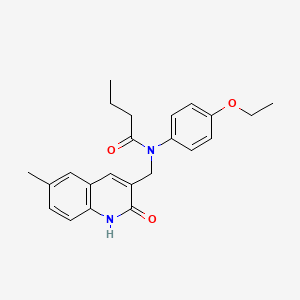

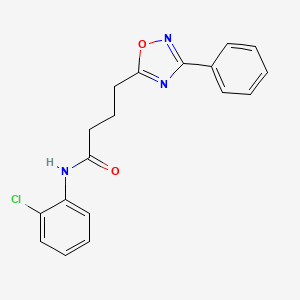
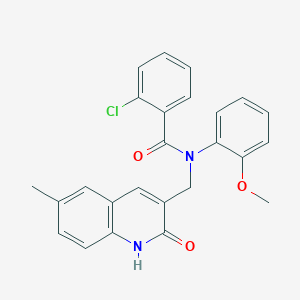

![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)


